molecular formula C16H16N8O B255194 MFCD02333412

MFCD02333412

Cat. No.: B255194
M. Wt: 336.35 g/mol
InChI Key: FXBHEEFLNPOMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on analogous compounds in the MDL registry (e.g., MFCD00003330, MFCD13193624, and MFCD13195646), it is inferred to belong to a class of organobromine or organochlorine derivatives with applications in catalysis, medicinal chemistry, or material science . Such compounds typically exhibit moderate solubility in polar organic solvents (e.g., tetrahydrofuran, ethanol) and demonstrate reactivity patterns influenced by halogen substituents, which enhance electrophilic aromatic substitution or metal coordination .

Properties

Molecular Formula

C16H16N8O

Molecular Weight

336.35 g/mol

IUPAC Name

6-amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile

InChI

InChI=1S/C16H16N8O/c17-8-11-14-16(22-13(10-19)12(9-18)21-14)24(15(11)20)3-1-2-23-4-6-25-7-5-23/h1-7,20H2

InChI Key

FXBHEEFLNPOMJQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C#N)N

Canonical SMILES

C1COCCN1CCCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02333412” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. The process involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD02333412” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD02333412” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: “this compound” is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD02333412” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.

    Effect on Cells: These interactions result in various cellular effects, which can be harnessed for therapeutic or industrial purposes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The following compounds share structural motifs with MFCD02333412, differing primarily in halogenation patterns, metal coordination sites, or functional groups:

Table 1: Structural and Physicochemical Comparison
Parameter This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) 5-Chloro-2-mercaptobenzothiazole (CAS 934524-10-4)
Molecular Formula C₆H₄BrClO₂ (Hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₃H₉Cl₂N₃O₂S
Molecular Weight ~235–342 g/mol 235.27 g/mol 201.02 g/mol 342.20 g/mol
Solubility (mg/mL) 0.24–0.69 0.24 0.687 Not reported
Log S (ESOL) -2.47 to -2.99 -2.99 -2.47 -3.10 (estimated)
TPSA (Ų) ~40–60 40.46 38.30 85.60
Key Functional Groups Boronic acid, Br/Cl Boronic acid, Br, Cl Nitro, benzimidazole Thiol, benzothiazole, Cl

Key Observations :

  • Solubility: Brominated derivatives (e.g., CAS 1761-61-1) show higher solubility in ethanol (0.687 mg/mL) compared to boronic acid analogues (0.24 mg/mL for CAS 1046861-20-4), likely due to hydrogen-bonding capacity .
  • Reactivity : Boronic acids (CAS 1046861-20-4) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas benzimidazoles (CAS 1761-61-1) are utilized in coordination chemistry and catalysis .

Functional Analogues

Compounds with overlapping applications (e.g., catalysis, medicinal intermediates):

Key Observations :

  • Efficiency : Benzimidazole derivatives (CAS 1761-61-1) achieve near-quantitative yields (98%) under green chemistry conditions, outperforming boronic acid analogues in specific syntheses .
  • Versatility : Thiourea derivatives (CAS 934524-10-4) exhibit dual functionality as catalysts and substrates, a trait less common in purely halogenated aromatics .

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